PSS-(3-(2-aminoethyl)amino)propyl-hepta, also known by its chemical identifier CAS 444315-16-6, is a complex compound characterized by its unique structure that includes a heptaisobutyl substitution. This compound has a molecular weight of approximately 917.65 g/mol and features multiple functional groups that enhance its reactivity and potential applications in various fields, particularly in biochemistry and material science.
The compound contains a propyl chain linked to an aminoethyl group, which is further substituted with heptaisobutyl groups. This structure contributes to its amphiphilic nature, allowing it to interact effectively with both hydrophilic and hydrophobic environments. Such properties make it suitable for applications in drug delivery systems and as a surfactant in formulations.
Additionally, this compound can react with various electrophiles due to the nucleophilic nature of the amino groups, leading to the formation of new derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
PSS-(3-(2-aminoethyl)amino)propyl-hepta exhibits significant biological activity, particularly in its interactions with enzymes and proteins. Its ability to form complexes with biomolecules allows it to act as a potential therapeutic agent. Studies have shown that compounds with similar structures can influence cellular processes such as apoptosis and cell signaling pathways, suggesting that PSS-(3-(2-aminoethyl)amino)propyl-hepta may have roles in cancer therapy or as an antimicrobial agent .
Moreover, the compound's amphiphilic nature enhances its ability to penetrate cell membranes, making it a candidate for drug delivery applications where efficient transport of therapeutic agents into cells is required.
The synthesis of PSS-(3-(2-aminoethyl)amino)propyl-hepta typically involves multi-step organic reactions, including:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
PSS-(3-(2-aminoethyl)amino)propyl-hepta has several notable applications:
Interaction studies involving PSS-(3-(2-aminoethyl)amino)propyl-hepta focus on its binding affinity with various biomolecules. These studies reveal how the compound interacts with proteins and enzymes, potentially altering their activity or stability. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantify these interactions and understand their implications for biological processes .
Several compounds share structural similarities with PSS-(3-(2-aminoethyl)amino)propyl-hepta, each exhibiting unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
PSS-(3-aminopropyl)-hepta | Contains propyl chain without aminoethyl group | Simpler structure; less hydrophilic |
PSS-(2-aminoethyl)-propylamine | Lacks heptaisobutyl substitution | More soluble in water; lower molecular weight |
PSS-(3-(dimethylamino)-propyl)-hepta | Contains dimethylamino group | Enhanced basicity; different interaction profile |
PSS-(3-(2-aminoethyl)amino)propyl-hepta stands out due to its complex structure and enhanced amphiphilicity, making it particularly valuable for applications requiring both hydrophilic and hydrophobic interactions.
Full IUPAC Name:
N'-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.1(3,9).1(5,15).1(7,13)]icosan-1-yl]propyl]ethane-1,2-diamine.
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Number | 444315-16-6 | |
Molecular Formula | C₃₃H₇₆N₂O₁₂Si₈ | |
Molecular Weight | 917.65 g/mol | |
Core Substituents | Heptaisobutyl groups | |
Functional Group | Aminoethylaminopropyl |
Structural Features:
The development of POSS dates to the 1940s, when Scott first synthesized completely condensed silsesquioxane cages. However, systematic research into functionalized POSS variants emerged in the 1990s, driven by advancements in nanotechnology and hybrid materials science. Key milestones include:
PSS-(3-(2-Aminoethyl)amino)propyl-Heptaisobutyl POSS occupies a unique niche in silicon-based nanomaterials due to its:
1.3.1 Core Architecture
Feature | Description | Advantage |
---|---|---|
Silica Cage | Rigid Si-O-Si framework | High thermal stability (>300°C) |
Organic Substituents | Heptaisobutyl + aminoethylaminopropyl | Tunable solubility and reactivity |
1.3.2 Comparative Analysis
Material Type | Key Characteristics | Limitations |
---|---|---|
Octavinyl-POSS | Reactive double bonds | Limited solubility in polar solvents |
Octaisobutyl-POSS | High hydrophobicity | Inert surface chemistry |
Aminoethylaminopropyl-POSS | Reactive amine groups | Requires controlled functionalization |
This POSS variant is pivotal in advancing hybrid materials due to its:
1.4.1 Functionalization Capabilities
The aminoethylaminopropyl group enables:
1.4.2 Performance Enhancements
Property | Improvement in Polymer Systems | Mechanism |
---|---|---|
Thermal Stability | ↑ Tg by 10–30°C | Rigid silica core restricts chain motion |
Mechanical Strength | ↑ Tensile modulus (5–10×) | Cross-linking via amino groups |
Hydrophilicity | Tunable via amine protonation | Surface charge modulation |
1.4.3 Case Study: Bone Tissue Engineering
A 2020 study conjugated this POSS with chitosan via genipin cross-linking, yielding hydrogels with:
The fundamental structural unit of this polyhedral oligomeric silsesquioxane derivative consists of a cubic silicon-oxygen framework designated as a T8 cage, characterized by the general formula (RSiO₃/₂)₈ or equivalently R₈Si₈O₁₂ [4] [1]. This three-dimensional inorganic core comprises eight silicon atoms positioned at the vertices of a cubic structure, interconnected through twelve bridging oxygen atoms that form the edges of the cube [5] [2].
The silicon-oxygen cage exhibits well-defined geometric parameters that have been extensively characterized through crystallographic and computational studies. The silicon-oxygen bond lengths within the framework typically range from 1.55 to 1.65 Angstroms, reflecting the covalent nature of these bonds and their contribution to the overall structural stability [4] [6]. The silicon-oxygen-silicon bond angles deviate significantly from the idealized tetrahedral geometry, spanning from 145 to 152 degrees [4] [7]. This angular distortion accommodates the geometric constraints imposed by the cubic cage structure while maintaining the tetrahedral coordination environment around each silicon center [2].
The oxygen-silicon-oxygen bond angles within the cage structure range from 107 to 112 degrees, representing a compression from the ideal tetrahedral angle of 109.5 degrees [4] [6]. This geometric arrangement results from the structural requirements of the cage formation and contributes to the unique mechanical and thermal properties exhibited by polyhedral oligomeric silsesquioxane materials [8].
The overall cage architecture possesses cubic symmetry (Oh point group) with an edge length of approximately 0.53 nanometers [2]. This dimensional parameter corresponds to the silicon-silicon distance across opposite faces of the cube and defines the effective diameter of the inorganic core as ranging from 1.5 to 3.0 nanometers [5] [2]. The cage volume, calculated from these dimensions, approximates 0.149 cubic nanometers, providing a rigid inorganic scaffold for the attachment of organic functional groups.
The aminoethylaminopropyl substituent represents a bifunctional organic chain that introduces both primary and secondary amine functionalities to the polyhedral oligomeric silsesquioxane framework [3]. This functional group adopts the structural formula -CH₂CH₂CH₂NHCH₂CH₂NH₂, creating a linear carbon chain of five atoms in total length with strategically positioned nitrogen functionalities [9] [10].
The propyl segment of this functional group consists of three carbon atoms arranged in a linear configuration, providing a flexible spacer between the silicon-oxygen cage and the terminal amino functionalities [9] [10]. This spacer length has been optimized to balance conformational flexibility with structural integrity, allowing the amino groups to extend away from the cage surface while maintaining covalent attachment through the silicon-carbon bond [11].
The ethyl component contains two carbon atoms and terminates in a primary amine group (-NH₂), which serves as the most reactive site for subsequent chemical modifications or interactions [12]. The secondary amine group (-NH-) positioned between the propyl and ethyl segments provides additional reactivity and contributes to the overall basicity of the functional group [12].
The complete aminoethylaminopropyl chain extends approximately 7.5 Angstroms from the silicon attachment point, creating a spatially accessible reactive domain around the inorganic cage [11]. This chain length and configuration enable the amino functionalities to participate in hydrogen bonding, coordination chemistry, and various condensation reactions without steric interference from the cage structure or adjacent substituents [13].
The molecular weight contribution of this functional group amounts to 222.36 grams per mole when present as the trimethoxysilane precursor, although this value decreases upon incorporation into the polyhedral oligomeric silsesquioxane framework through condensation reactions [10] [14]. The refractive index of compounds containing this functional group typically ranges from 1.444 to 1.450, reflecting the electronic characteristics of the amino functionalities [10] [14].
The heptaisobutyl substitution pattern represents the predominant organic modification of the polyhedral oligomeric silsesquioxane cage, with seven of the eight silicon vertices bearing isobutyl groups with the formula C₄H₉ or (CH₃)₂CHCH₂- [15] [16]. This substitution pattern creates an asymmetric molecular architecture where one corner of the cage carries the aminoethylaminopropyl functionality while the remaining seven corners support identical branched alkyl chains [17] [18].
Each isobutyl group consists of four carbon atoms arranged in a branched configuration, with the branching occurring at the α-carbon position relative to the silicon attachment point [12]. This branching pattern generates significant steric hindrance around each silicon center, contributing to the unique packing and thermal properties observed in this class of compounds [18] [16]. The individual isobutyl chains extend approximately 5.2 Angstroms from their respective silicon attachment points, creating a hydrocarbon shell around the inorganic cage [16].
The presence of seven identical isobutyl substituents generates a relatively thin hydrocarbon shell compared to longer alkyl chains, providing moderate protection for the silicon-oxygen cage while maintaining accessibility for the aminoethylaminopropyl functionality [16]. This substitution pattern significantly influences the crystallinity of the material, generally reducing the degree of crystalline order compared to fully symmetric octaisobutyl derivatives [18] [16].
The thermal behavior of heptaisobutyl-substituted polyhedral oligomeric silsesquioxanes exhibits distinctive characteristics, including enhanced orientational disorder above the glass transition temperature and increased molecular mobility with temperature elevation [18]. Phase transition temperatures for these materials typically occur in the range of 109-116 degrees Celsius, corresponding to the melting point of the asymmetrically substituted compound [18] [3].
The steric hindrance effect generated by the seven isobutyl groups creates favorable conditions for the spatial accessibility of the aminoethylaminopropyl functionality while simultaneously providing thermal stability enhancement through the formation of a protective hydrocarbon environment around the silicon-oxygen cage [18] [19]. This balance between protection and accessibility represents a key design feature that enables the dual functionality of structural stability and chemical reactivity.
The three-dimensional spatial arrangement of the complete molecular structure results from the combination of the rigid cubic silicon-oxygen cage with the conformationally flexible organic substituents [20]. The overall molecular geometry approximates a spherical configuration with a total diameter of approximately 18.1 Angstroms, encompassing both the inorganic core and the fully extended organic chains [20].
The cubic symmetry of the silicon-oxygen cage provides a well-defined geometric framework for the arrangement of the eight organic substituents [2]. Seven of these positions are occupied by isobutyl groups that adopt preferred conformations to minimize steric interactions while maximizing van der Waals contacts between adjacent chains [13]. Molecular dynamics simulations have demonstrated that these isobutyl chains exhibit significant interdigitation with neighboring molecules, creating favorable intermolecular interactions that contribute to the overall structural stability [13].
The aminoethylaminopropyl substituent occupies a unique position within this three-dimensional arrangement, extending further from the cage surface than the isobutyl groups and creating an asymmetric molecular profile [3]. This extended conformation enables the amino functionalities to project into the surrounding environment, facilitating interactions with external species while remaining covalently anchored to the inorganic framework [21].
The conformational flexibility of the organic substituents allows for dynamic rearrangement in response to environmental conditions, including temperature, solvent polarity, and intermolecular interactions [13]. Nuclear magnetic resonance studies have revealed that the organic chains exhibit varying degrees of mobility, with the aminoethylaminopropyl group showing greater conformational freedom compared to the more sterically constrained isobutyl substituents [22].
The spatial distribution of the organic chains creates distinct microenvironments around the molecule, with hydrophobic regions dominated by the isobutyl groups and a localized hydrophilic domain associated with the aminoethylaminopropyl functionality [23]. This amphiphilic character contributes to the unique interfacial properties and solution behavior observed for this class of compounds [23].
The structural characteristics of the aminoethylaminopropyl-heptaisobutyl derivative can be distinguished from other polyhedral oligomeric silsesquioxane compounds through several key molecular features [3]. When compared to the fully symmetric octaisobutyl polyhedral oligomeric silsesquioxane, the target compound exhibits a reduced molecular weight of 917.65 grams per mole versus 873.60 grams per mole for the octaisobutyl analogue, reflecting the substitution of one isobutyl group with the larger aminoethylaminopropyl functionality [3] [24].
The thermal stability profile differs significantly between these derivatives, with the aminoethylaminopropyl-heptaisobutyl compound showing a melting point in the range of 109-116 degrees Celsius compared to thermal stability exceeding 350 degrees Celsius for octaisobutyl polyhedral oligomeric silsesquioxane [3] [24]. This reduction in thermal stability results from the disruption of the symmetric packing arrangement and the introduction of more thermally labile amine functionalities [18].
Crystallographic analysis reveals that the target compound adopts a semicrystalline morphology, contrasting with the highly crystalline structure characteristic of symmetric derivatives such as octaphenyl polyhedral oligomeric silsesquioxane [8] [25]. The reduced crystallinity stems from the asymmetric substitution pattern, which prevents the formation of highly ordered three-dimensional lattices [18] [16].
Solubility characteristics also distinguish this derivative from other polyhedral oligomeric silsesquioxane compounds. The aminoethylaminopropyl-heptaisobutyl derivative demonstrates good solubility in tetrahydrofuran and chloroform, reflecting the combined influence of the hydrophobic isobutyl groups and the polar amino functionality [3]. This solubility profile differs from octaphenyl polyhedral oligomeric silsesquioxane, which exhibits limited solubility due to strong π-π interactions between phenyl groups, and from trisilanol derivatives, which show water sensitivity due to reactive silanol functionalities [8] [1].
Nuclear magnetic resonance spectroscopy provides distinctive signatures for structural differentiation among polyhedral oligomeric silsesquioxane derivatives. The ²⁹Si nuclear magnetic resonance spectrum of the aminoethylaminopropyl-heptaisobutyl compound typically exhibits signals around -64 parts per million, characteristic of the T8 cage environment [22]. The ¹H nuclear magnetic resonance spectrum shows diagnostic signals for the amino chain protons in the 2.6-3.2 parts per million region, distinguishing this compound from purely alkyl-substituted analogues [14].
The electronic properties, as determined by density functional theory calculations, reveal a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap in the range of 6.6-7.3 electron volts, which falls within the typical range for polyhedral oligomeric silsesquioxane derivatives but reflects the specific electronic influence of the amino functionalities [26]. These electronic characteristics contribute to the unique photophysical and chemical reactivity properties that distinguish this derivative from other members of the polyhedral oligomeric silsesquioxane family [27].